1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE
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Overview
Description
1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that features a tetrazole ring, a thiophene moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the thiophene moiety: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment of the benzyl group: The thiophene derivative is then reacted with a benzyl halide in the presence of a base to form the benzylated thiophene.
Formation of the tetrazole ring: The benzylated thiophene is then subjected to a cyclization reaction with sodium azide and a suitable electrophile to form the tetrazole ring.
Final coupling: The tetrazole derivative is then coupled with an ethylamine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly if it contains leaving groups such as halides.
Common Reagents and Conditions
Substitution: Common nucleophiles include alkoxides, thiolates, and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is not well understood, but it is likely to involve interactions with specific molecular targets and pathways. For example, the thiophene ring may interact with enzymes or receptors involved in oxidative stress or inflammation, while the tetrazole ring may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: This compound contains a thiophene ring and an ethylamine group, similar to 1-ETHYL-N-{[4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE.
Benzylthiophene: This compound contains a benzyl group and a thiophene ring, similar to the benzylated thiophene intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to the presence of both a tetrazole ring and a thiophene moiety, which may confer unique chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development .
Properties
Molecular Formula |
C15H17N5OS |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-ethyl-N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C15H17N5OS/c1-2-20-15(17-18-19-20)16-10-12-5-7-13(8-6-12)21-11-14-4-3-9-22-14/h3-9H,2,10-11H2,1H3,(H,16,17,19) |
InChI Key |
WBHNZSYMNXLQIW-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Canonical SMILES |
CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=CS3 |
Origin of Product |
United States |
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